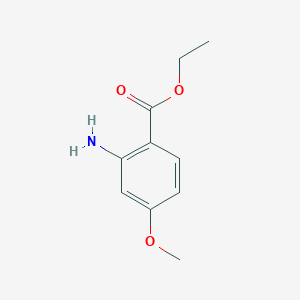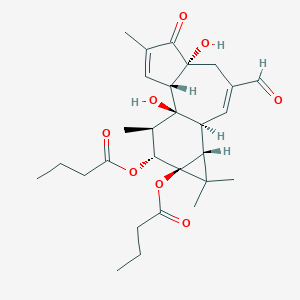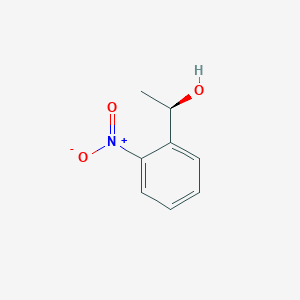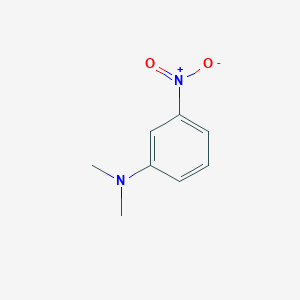![molecular formula C7H12ClNO B017599 8-Azabicyclo[3.2.1]octan-3-one Hydrochloride CAS No. 25602-68-0](/img/structure/B17599.png)
8-Azabicyclo[3.2.1]octan-3-one Hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 8-Azabicyclo[3.2.1]octan-3-one derivatives involves multiple steps, including acylation, methylation, and cyclization reactions. Notably, the cyclopentane and piperidine rings in these derivatives adopt specific conformations that are crucial for their biological activities. Methylation occurs from the endo position, indicating a preference for this orientation during synthesis (Izquierdo et al., 1991).
Molecular Structure Analysis
The molecular structure of 8-Azabicyclo[3.2.1]octan-3-one derivatives reveals a preference for a chair-envelope conformation, with both phenethyl and hydroxy groups positioned equatorially relative to the piperidine ring. This conformation is consistent across different solvents, as demonstrated by X-ray diffraction studies and NMR spectroscopy, highlighting the structural stability of these compounds (Diez et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of 8-Azabicyclo[3.2.1]octan-3-one derivatives includes iodolactamization and Michael-type additions, leading to the formation of various functionalized bicyclic structures. These reactions are essential for further modifications and applications of these compounds. The stereochemistry and reactivity patterns observed highlight the compound's versatility in synthetic chemistry (Knapp & Gibson, 2003).
Physical Properties Analysis
The physical properties of 8-Azabicyclo[3.2.1]octan-3-one Hydrochloride and its derivatives, such as solubility, melting points, and crystalline structure, are critical for their application in various domains. The intermolecular hydrogen bonds and the cis configuration of substituents influence the compound's physical state and stability, as revealed by crystallography studies (Wu et al., 2015).
Applications De Recherche Scientifique
Stereoselective Reactions and Toxicity : It is used for its stereoselective reactions and toxicity studies (Knapp & Gibson, 2003).
Synthesis of Carbamates : This compound aids in the synthesis of various carbamates, including benzimidazole, thiazole, and benzothiazole derivatives (Iriepa & Bellanato, 2011).
Catalysis in Alcohol Oxidation : It efficiently catalyzes the oxidation of secondary alcohols to corresponding ketones (Toda et al., 2023).
Nematocidal Activity : It shows promising nematocidal activity against various nematodes (Xu, Yang, Wang & Song, 2021).
Pharmacological Studies : 8-Butyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride, a derivative, has shown cholinergic activity in pharmacological studies (Gutkowska, Baranowski & Herold, 1989).
Conformational Studies : N-Substituted derivatives demonstrate a preferred conformation in solutions, aiding in structural analyses (Arias, Gálvez, Izquierdo & Burgos, 1986).
Tropane Alkaloids Synthesis : Its scaffold is central to the synthesis of tropane alkaloids, which have a wide range of biological activities (Rodríguez et al., 2021).
Organometallic Synthesis : It facilitates the synthesis of organometallic compounds like monotropidinyl titanium trichloride and ditropidinyl zirconium dichloride (Tamm, Kunst, Stadler & Herdtweck, 2007).
Epibatidine Analog Synthesis : It is used in the synthesis of epibatidine analogs, potent nicotinic acetylcholine receptor agonists (Babkin et al., 2015).
Asymmetric Cycloadditions : It is involved in asymmetric 1,3-dipolar cycloadditions for synthesizing 8-azabicyclo[3.2.1]oct-3-en-2-ones (Curtis, Ball & Kulagowski, 2006).
Safety And Hazards
Orientations Futures
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is a significant interest in this compound and its derivatives, indicating potential future directions in the field of organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Propriétés
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQWQFWRSDNBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948469 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo[3.2.1]octan-3-one Hydrochloride | |
CAS RN |
25602-68-0 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)



![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)

![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)





